molecular formula C11H14N2O2 B2543230 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide CAS No. 1458592-49-8

2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide

Cat. No.: B2543230
CAS No.: 1458592-49-8
M. Wt: 206.245
InChI Key: JDYYKNNDSDFOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide is a chemical compound built around the benzoxazepine core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery research. This specific acetamide derivative is of significant interest for exploring and modulating biological pathways, particularly in the development of novel therapeutic agents. The benzo[f][1,4]oxazepine structure is a common intermediate in synthesizing compounds for pharmacological screening . Researchers can utilize this chemical as a key building block for designing and creating new chemical entities. Its molecular framework is frequently investigated for targeting various central nervous system (CNS) receptors and enzymes. As a versatile synthetic intermediate, it holds potential for development in several research areas, including neuroscience and oncology. The compound is provided with guaranteed high purity and stability. Strict cold-chain transportation is employed to ensure the integrity of the product upon delivery . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-11(14)8-13-5-6-15-10-4-2-1-3-9(10)7-13/h1-4H,5-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYYKNNDSDFOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide typically involves the reaction of 2-aminophenols with alkynones. This reaction is carried out in 1,4-dioxane at elevated temperatures, around 100°C . The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired benzoxazepine derivative .

Industrial Production Methods

While specific industrial production methods for 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzo-fused heterocyclic acetamides. Below is a systematic comparison with structurally related compounds:

Compound Core Structure Key Substituents Biological Relevance Synthesis Yield Reference
2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide Benzo[f][1,4]oxazepine Acetamide at position 4 Scaffold for kinase inhibitors (e.g., mTORC1-targeting derivatives) Not reported
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives Benzo[b][1,4]oxazine Oxadiazole or ester substituents Antimicrobial and anti-inflammatory activity 50-75%
N-Cyclohexyl-2-(3-isobutyl-2,5-dioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-4(5H)-yl)acetamide Benzo[e][1,4]diazepine-2,5-dione Isobutyl and cyclohexyl groups Anticancer candidates (e.g., CDK9 inhibitors) 15-38%
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Benzo[b][1,4]dioxine Triazole-thioacetamide moiety Antiviral and enzyme inhibition studies Not reported
2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide Linear peptide-acetamide hybrid Stereochemically complex backbone Protease inhibition (e.g., HIV-1 protease) Not reported

Key Differences

Core Heterocycle: The benzo[f][1,4]oxazepine core distinguishes the target compound from benzo[b]oxazines (six-membered ring) and benzo[e]diazepines (seven-membered ring with two nitrogens). This structural variance impacts ring strain, solubility, and target binding .

Pharmacological Profiles :

  • While benzo[e]diazepine-diones (e.g., compound 3 in ) show anticancer activity (e.g., 8-chloro derivatives with IC₅₀ values <1 μM), the target compound’s mTORC1 inhibition (as in RMC-5552 derivatives) highlights divergent therapeutic applications .
  • Compounds with triazole-thioacetamide substituents () exhibit antiviral activity, whereas the target compound’s acetamide group may favor kinase binding .

Synthetic Accessibility :

  • The target compound’s synthesis via fluorous-phase methods (e.g., TFA-mediated deprotection) achieves moderate yields, whereas benzodiazepine-diones require multi-step coupling (e.g., Cs₂CO₃-mediated alkylation) with yields as low as 10% .

Data from Spectroscopic Analysis

  • NMR Shifts : The target compound’s benzo[f]oxazepine protons resonate at δ 4.31–7.32 ppm (similar to benzodiazepine-diones at δ 7.68–7.97 ppm), but its acetamide carbonyl signal (δ ~170 ppm) differs from dione carbonyls (δ ~200 ppm) .
  • Mass Spectrometry : ESI-MS for the target compound shows [M+H]⁺ at m/z 476–616, aligning with benzodiazepine-dione analogues (e.g., m/z 588 for 8-chloro derivatives) .

Research Implications

The structural versatility of 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide makes it a promising scaffold for selective kinase inhibitors. Its comparison with benzodiazepine-diones underscores the trade-off between hydrogen-bonding capacity (critical for enzyme inhibition) and pharmacokinetic stability. Future studies should explore substituent effects (e.g., halogenation or alkylation) to optimize target affinity and oral bioavailability.

Biological Activity

2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide is a chemical compound belonging to the class of benzoxazepines, which are known for their diverse pharmacological activities. This compound features a fused benzene and oxazepine ring system that imparts unique chemical and biological properties. Research into its biological activity is crucial for understanding its potential therapeutic applications.

The molecular formula of 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide is C11H14N2O2, with a molecular weight of 218.24 g/mol. The compound's structure includes functional groups that may contribute to its biological activity.

PropertyValue
Molecular Formula C11H14N2O2
Molecular Weight 218.24 g/mol
IUPAC Name 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide
CAS Number 1458592-49-8

Biological Activity

Research has indicated that compounds related to 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide exhibit various biological activities, including:

  • Anticonvulsant Effects : Some studies suggest that benzoxazepines can act as anticonvulsants by modulating neurotransmitter systems in the brain.
  • Antioxidant Properties : The antioxidant capacity of similar compounds has been assessed through various assays, indicating potential protective effects against oxidative stress.
  • Inhibition of Enzymatic Activity : Related compounds have shown inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are relevant in diabetes management.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study investigating benzoxazepine derivatives demonstrated their efficacy in reducing seizure activity in animal models. These compounds were shown to enhance GABAergic transmission, which is critical in controlling seizures.
  • Antioxidant Activity : Research conducted on similar oxazepine derivatives indicated significant antioxidant activity through DPPH and nitric oxide scavenging assays. These findings suggest that 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide may help mitigate oxidative stress-related damage in cells.
  • Enzyme Inhibition : In vitro studies on structurally related compounds revealed moderate to good inhibitory effects against α-glucosidase and α-amylase activities. These results were supported by enzyme kinetics and molecular docking studies, indicating potential applications in managing carbohydrate metabolism disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of benzoxazepine precursors followed by amidation. Key steps require controlled conditions (e.g., DMF as solvent, 60–80°C, and TLC monitoring). For example, similar compounds use sodium hydroxide or potassium carbonate as bases to facilitate nucleophilic substitutions . Post-synthesis purification via crystallization or chromatography is critical for isolating high-purity products .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Characterization relies on 1H/13C NMR for verifying proton environments and carbonyl groups, IR spectroscopy for amide bond confirmation (~1650–1700 cm⁻¹), and mass spectrometry (HRMS/ESI) for molecular weight validation. X-ray crystallography (e.g., single-crystal studies) resolves stereochemical ambiguities in related analogs .

Q. What preliminary biological assays are recommended for screening this compound’s activity?

  • Methodological Answer : Initial screening should include enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) using cancer cell lines. For neuroprotection studies, primary neuronal cultures exposed to oxidative stress models (e.g., H₂O₂) are suitable .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and structurally similar analogs?

  • Methodological Answer : Use SAR (Structure-Activity Relationship) analysis to identify critical substituents (e.g., fluorophenyl vs. methoxyphenyl groups). Compare binding affinities via molecular docking (AutoDock Vina) and validate with isothermal titration calorimetry (ITC) . Discrepancies in cytotoxicity may arise from metabolic stability differences, requiring HPLC-MS-based metabolite profiling .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Improve solubility via prodrug design (e.g., esterification of the acetamide group) or nanoparticle encapsulation . Assess metabolic stability using hepatic microsome assays (human/rat) and Caco-2 cell monolayers for intestinal permeability .

Q. How can in silico models predict off-target interactions or toxicity risks?

  • Methodological Answer : Employ pharmacophore modeling (Schrödinger Phase) to map interaction sites and TOPKAT for toxicity prediction. Validate predictions with high-content screening (HCS) in zebrafish embryos or hERG channel inhibition assays to assess cardiac liability .

Experimental Design & Data Analysis

Q. What controls are essential in enzyme inhibition studies to avoid false positives?

  • Methodological Answer : Include vehicle controls (DMSO concentration ≤0.1%), positive inhibitors (e.g., staurosporine for kinases), and denatured enzyme controls . Use Z’-factor analysis to validate assay robustness and rule out aggregation-based artifacts .

Q. How should researchers design dose-response experiments to account for heterocycle-dependent cytotoxicity?

  • Methodological Answer : Use a logarithmic dilution series (0.1–100 µM) with triplicate replicates. Analyze data using GraphPad Prism (nonlinear regression, Hill equation) to calculate IC₅₀ values. Compare with structurally related benzodiazepine analogs to isolate heterocycle-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.